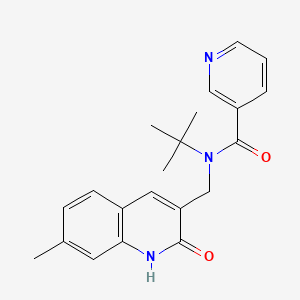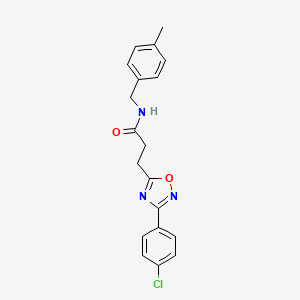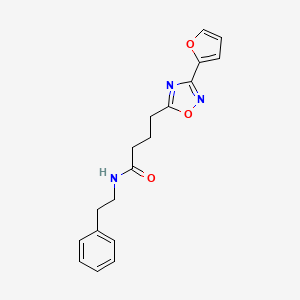
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as FOXY, and it has been synthesized using various methods.
作用机制
FOXY works by reacting with ROS to form a highly fluorescent compound. The fluorescence emitted by FOXY can be detected using various imaging techniques, including fluorescence microscopy. FOXY has been shown to be highly specific for ROS, and it does not react with other cellular components.
Biochemical and Physiological Effects
FOXY has been shown to have minimal biochemical and physiological effects on cells. It does not interfere with cellular processes or cause any toxic effects. This makes it an ideal probe for studying the role of ROS in various physiological and pathological processes.
实验室实验的优点和局限性
One of the main advantages of FOXY is its high sensitivity and selectivity for ROS. It can detect ROS at very low concentrations, making it an ideal probe for studying their role in disease progression. Another advantage is its minimal interference with cellular processes, which makes it a safe and reliable probe for studying ROS. However, one limitation of FOXY is its limited stability in cells, which can affect its accuracy in detecting ROS.
未来方向
FOXY has the potential to be used in various scientific research applications. One future direction is to develop more stable derivatives of FOXY that can be used for long-term studies in cells. Another direction is to explore the use of FOXY in studying the role of ROS in various diseases, including cancer and neurodegenerative diseases. Additionally, FOXY can be used to study the effects of various drugs on ROS levels in cells, which can help in the development of new drugs for treating diseases. Overall, FOXY has the potential to make significant contributions to the field of scientific research.
Conclusion
In conclusion, FOXY is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. FOXY has been synthesized using various methods and has been extensively studied for its potential use as a fluorescent probe for detecting ROS in cells. FOXY has minimal biochemical and physiological effects on cells and is highly specific for ROS. While FOXY has some limitations, it has the potential to make significant contributions to the field of scientific research in the future.
合成方法
The synthesis of FOXY has been achieved using several methods, including the reaction of furan-2-carboxylic acid hydrazide with 3-bromo propionic acid ethyl ester, followed by the reaction of the resulting compound with phenethylamine. Another method involves the reaction of furan-2-carboxylic acid hydrazide with 3-bromo propionic acid, followed by the reaction of the resulting compound with phenethylamine. Both methods have been successful in synthesizing FOXY.
科学研究应用
FOXY has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for detecting the presence of reactive oxygen species (ROS) in cells. ROS play a crucial role in various physiological and pathological processes, and the detection of ROS in cells is essential for understanding their role in disease progression. FOXY has been shown to be a highly sensitive and selective fluorescent probe for detecting ROS in cells.
属性
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-16(19-12-11-14-6-2-1-3-7-14)9-4-10-17-20-18(21-24-17)15-8-5-13-23-15/h1-3,5-8,13H,4,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEHBHAMWVQEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


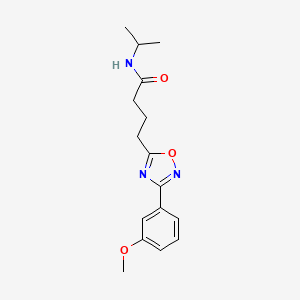

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7692766.png)
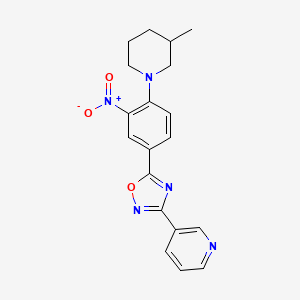
![1-methanesulfonyl-2-methyl-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7692785.png)
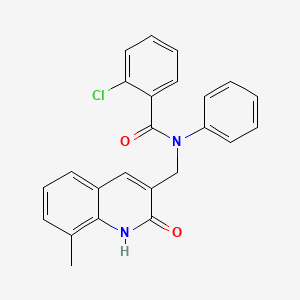
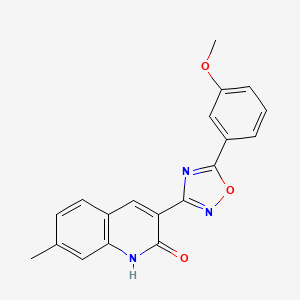
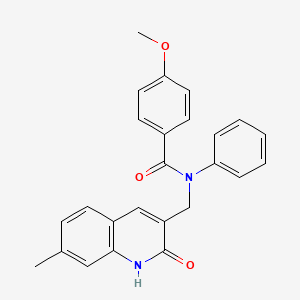

![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7692835.png)

